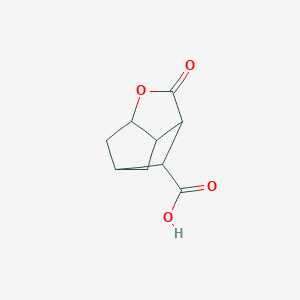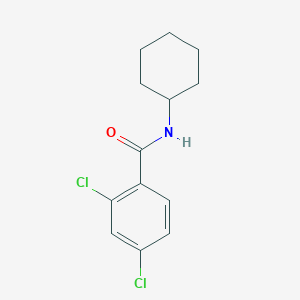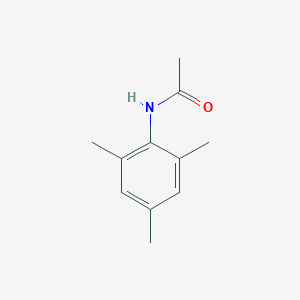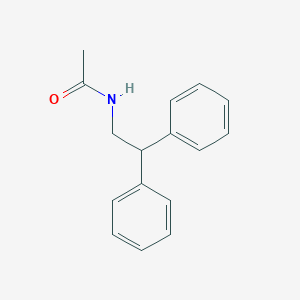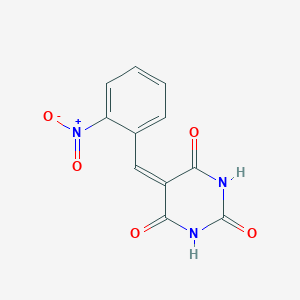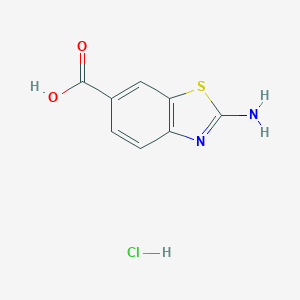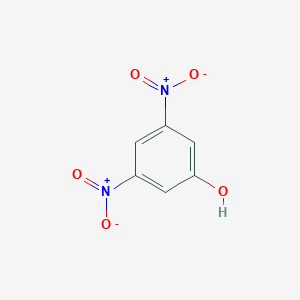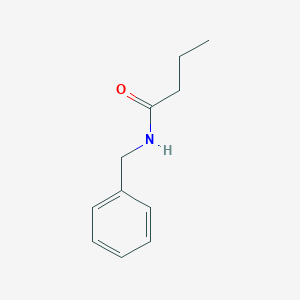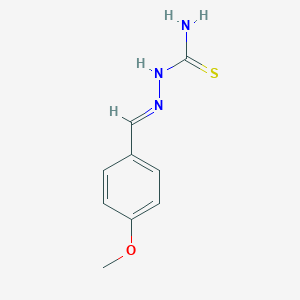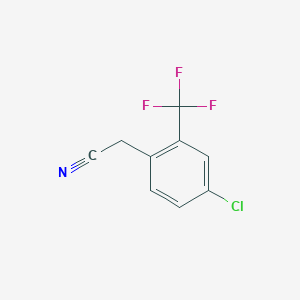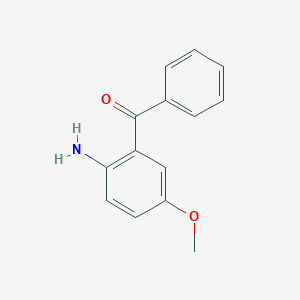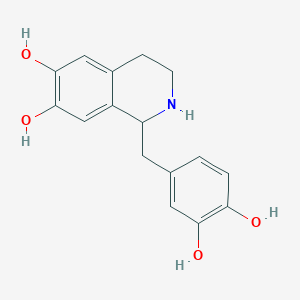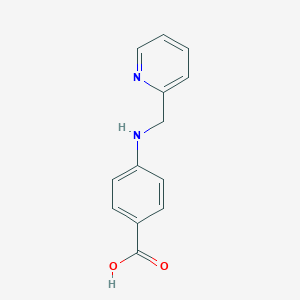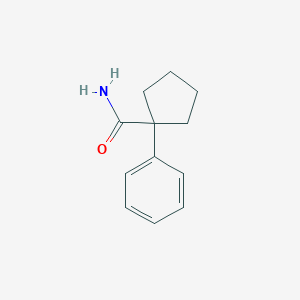
1-Phenylcyclopentanecarboxamide
Descripción general
Descripción
1-Phenylcyclopentanecarboxamide is a chemical compound with the molecular formula C12H15NO . It is used in scientific research and has been mentioned in various scientific literature .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarboxamide consists of a cyclopentane ring attached to a phenyl group and a carboxamide group . The cycloalkane rings in the compound can adopt noticeably different conformations .Physical And Chemical Properties Analysis
1-Phenylcyclopentanecarboxamide has a molecular weight of 189.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .Aplicaciones Científicas De Investigación
Hydrogen Bonding Patterns : Lemmerer and Michael (2008) studied the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including 1-phenylcyclopentanecarboxamide. They observed different hydrogen bonding formations, such as dimers and infinite chains, influenced by the cycloalkane rings' conformations, indicating potential applications in crystal engineering and material science (Lemmerer & Michael, 2008).
Inhibitors in Medicinal Chemistry : Pu et al. (2020) described the discovery of potent and orally available inhibitors for Indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Although 1-phenylcyclopentanecarboxamide was not directly mentioned, its structural similarity to the studied compounds suggests its potential application in designing novel therapeutic agents (Pu et al., 2020).
Selective Sigma-1 Ligands : Valade et al. (2011) identified phenylcyclopropylcarboxamide compounds as novel, selective Sigma-1 ligands with excellent drug-like properties. These findings imply the possibility of 1-phenylcyclopentanecarboxamide being used in the development of cognitive enhancers (Valade et al., 2011).
Analytical Profiles in Forensic Science : De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, providing insights into analytical techniques that could be applicable for 1-phenylcyclopentanecarboxamide in forensic science (De Paoli et al., 2013).
Antitumor Activity : Iyengar et al. (1999) synthesized 2-cyanoaziridine-1-carboxamides with antitumor activity. Given the structural resemblance, 1-phenylcyclopentanecarboxamide could be explored for similar applications (Iyengar et al., 1999).
Sigma Receptor Ligands : Hudkins, Mailman, and DeHaven-Hudkins (1994) studied 1-phenylcyclopentanecarboxylates as sigma receptor ligands, indicating its potential in neuropsychopharmacology (Hudkins et al., 1994).
Sigma 1 Ligands for Drug Development : Calderon et al. (1994) researched carbetapentane analogs, including 1-phenylcyclopentanecarboxamide, for their potential as sigma 1 ligands in developing antitussive, anticonvulsant, and antiischemic agents (Calderon et al., 1994).
Propiedades
IUPAC Name |
1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYGTOKASGORSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967430 | |
| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarboxamide | |
CAS RN |
5296-89-9 | |
| Record name | Cyclopentanecarboxamide, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC135978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclopentane-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-1-CYCLOPENTANECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenylcyclopentanecarboxamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2VMT9MAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
